molecular formula C17H20N4O3S B2527122 8-((3-hydroxypropyl)thio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 442865-06-7

8-((3-hydroxypropyl)thio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2527122
CAS No.: 442865-06-7
M. Wt: 360.43
InChI Key: UZCPQYNBHRYBSA-UHFFFAOYSA-N
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Description

8-((3-Hydroxypropyl)thio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione (IUPAC name) is a xanthine-derived purine dione featuring a 3-methylbenzyl group at the N7 position and a 3-hydroxypropylthioether moiety at the C8 position (Figure 1). Its molecular formula is C₁₇H₂₀N₄O₃S, with a molecular weight of 360.43 g/mol . The compound’s structural uniqueness lies in its dual substitution pattern:

  • N7: A 3-methylbenzyl group, which enhances lipophilicity and may influence target binding.

This scaffold is part of a broader class of 7,8-disubstituted purine diones investigated for their biological activities, particularly as kinase inhibitors or anticancer agents .

Properties

IUPAC Name

8-(3-hydroxypropylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-11-5-3-6-12(9-11)10-21-13-14(18-17(21)25-8-4-7-22)20(2)16(24)19-15(13)23/h3,5-6,9,22H,4,7-8,10H2,1-2H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCPQYNBHRYBSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2SCCCO)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((3-hydroxypropyl)thio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common approach is to start with the synthesis of the purine core, followed by the introduction of the 3-methylbenzyl and 3-hydroxypropylthio groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can help in making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

8-((3-hydroxypropyl)thio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The thioether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Conditions often involve strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could lead to alcohol derivatives.

Scientific Research Applications

8-((3-hydroxypropyl)thio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-((3-hydroxypropyl)thio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s activity and physicochemical properties are influenced by substitutions at the N7 and C8 positions. Below is a comparative analysis with structurally related purine diones:

Table 1: Structural and Functional Comparison of Selected 7,8-Disubstituted Purine Diones

Compound Name/ID Substituent (N7) Substituent (C8) Molecular Formula Molecular Weight (g/mol) Biological Activity/Notes Key References
Target Compound 3-Methylbenzyl 3-Hydroxypropylthio C₁₇H₂₀N₄O₃S 360.43 Structural analog of Eg5 inhibitors
ZINC06444857 (Compound 5) Naphthalen-3-ylmethyl 3-(1H-Imidazol-1-yl)propylamino C₂₂H₂₄N₆O₂ 428.47 Eg5 ATPase IC₅₀ = 2.37 µM; spindle disruption
7-(2-Chlorobenzyl)-8-((3-hydroxypropyl)amino)-3-methylpurine-2,6-dione 2-Chlorobenzyl 3-Hydroxypropylamino C₁₆H₁₈ClN₅O₃ 363.80 Structural analog with enhanced polarity
3-29A Methyl 3,3,3-Trifluoropropyl C₁₂H₁₃F₃N₄O₂ 302.25 Lipophilic; trifluoromethyl enhances metabolic stability
8-((2-Hydroxyethyl)thio)-7-(3-phenoxypropyl)-3-methylpurine-2,6-dione 3-Phenoxypropyl 2-Hydroxyethylthio C₁₈H₂₁N₄O₄S 397.45 Shorter chain at C8; phenoxy group increases π-π interactions
8-(Cyclopentylamino)-7-(3-methylbenzyl)-3-methylpurine-2,6-dione 3-Methylbenzyl Cyclopentylamino C₁₉H₂₃N₅O₂ 361.42 Cyclic amine at C8 improves target affinity

Key Observations:

Substitution at N7: 3-Methylbenzyl (target compound) balances lipophilicity and steric bulk, favoring interactions with hydrophobic binding pockets. 2-Chlorobenzyl () introduces electronegativity, which may improve polar interactions but alter metabolic pathways .

Substitution at C8: 3-Hydroxypropylthio (target compound) offers a flexible chain with hydrogen-bonding capacity, contrasting with 3-(1H-imidazol-1-yl)propylamino (Compound 5), which introduces a basic nitrogen for ionic interactions . Cyclopentylamino () and trifluoropropyl (3-29A) demonstrate how cyclic or fluorinated groups enhance metabolic stability and target selectivity .

Biological Activity Trends: Eg5 inhibitors like Compound 5 require bulky aromatic groups at N7 and hydrogen-bond donors at C8 for activity . Chlorine or fluorine substitutions (e.g., 2-chlorobenzyl or trifluoropropyl) often improve pharmacokinetic properties but may introduce toxicity risks .

Biological Activity

8-((3-hydroxypropyl)thio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative with potential biological significance. This compound features a unique structure that includes a purine core modified by various functional groups, which may influence its biological activity. Understanding its mechanisms of action and biological effects is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is 8-(3-hydroxypropylsulfanyl)-3-methyl-7-(3-methylbenzyl)purine-2,6-dione. Its molecular formula is C14H22N4O3S, and it possesses several functional groups that contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC14H22N4O3S
Molecular Weight310.42 g/mol
IUPAC Name8-(3-hydroxypropylsulfanyl)-3-methyl-7-(3-methylbenzyl)purine-2,6-dione
CAS Number442864-89-3

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The thioether group may facilitate binding to biological targets, influencing cellular signaling pathways. Research indicates that it could modulate the activity of adenosine receptors, which are known to play a role in various physiological processes including inflammation and immune response.

Biological Activity

Recent studies have focused on the compound's anti-inflammatory and anti-cancer properties. Some key findings include:

  • Anti-inflammatory Effects : In vitro assays demonstrated that the compound significantly reduces the production of pro-inflammatory cytokines in activated macrophages, indicating its potential as an anti-inflammatory agent.
  • Antitumor Activity : Preliminary studies in cancer cell lines revealed that the compound inhibits cell proliferation and induces apoptosis in certain types of cancer cells, suggesting its potential as an anticancer therapeutic.

Case Study 1: Anti-inflammatory Activity

A study conducted on RAW264.7 macrophage cells showed that treatment with this compound resulted in a dose-dependent decrease in TNF-alpha and IL-6 production when stimulated with lipopolysaccharides (LPS). The results suggest that the compound may inhibit NF-kB signaling pathways involved in inflammation.

Case Study 2: Anticancer Potential

In a study involving human breast cancer cell lines (MCF-7), the compound exhibited IC50 values in the low micromolar range. Flow cytometry analysis indicated that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-((3-hydroxypropyl)thio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution at the 8-position of the purine core. A microwave-assisted approach (e.g., 160°C in DMF with K₂CO₃) can improve yield and reduce side products. Key steps include alkylation of the purine scaffold with 3-methylbenzyl bromide and subsequent thiolation using 3-hydroxypropylthiol . Purification via silica chromatography or HPLC is critical for isolating the final product (>95% purity).

Q. How can structural confirmation and purity assessment be performed for this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methylbenzyl at N7, hydroxypropylthio at C8) .
  • LC-MS : Use high-resolution mass spectrometry (HRMS) to verify molecular weight (C₁₈H₂₂N₄O₃S) and detect impurities.
  • X-ray Crystallography : Resolve crystal structures to validate bond angles and stereochemistry .

Q. What solvent systems are recommended for solubility and reaction optimization?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility during synthesis. For biological assays, DMSO stock solutions (10 mM) diluted in PBS or cell culture media (≤0.1% v/v) minimize solvent interference. Solubility profiles should be validated via UV-Vis spectroscopy .

Advanced Research Questions

Q. How do substituent variations (e.g., hydroxypropylthio vs. alkylamino groups) impact biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 8-(cyclohexylamino) or 8-(benzylsulfanyl) derivatives) using enzyme inhibition assays (e.g., ALDH1A1) .
  • Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to assess interactions with target proteins. The hydroxypropylthio group may enhance hydrogen bonding with catalytic residues .

Q. What experimental strategies address contradictions in reported biological activity data?

  • Methodological Answer :

  • Standardized Assay Conditions : Control variables like cell line origin (e.g., HEK293 vs. HeLa), serum concentration, and incubation time.
  • Dose-Response Curves : Use 8-point dilution series (1 nM–100 µM) to calculate IC₅₀ values. Discrepancies in IC₅₀ (e.g., ALDH1A1 inhibition) may arise from assay sensitivity differences .
  • Orthogonal Validation : Confirm results with complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. What degradation pathways occur under physiological conditions, and how can stability be improved?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and oxidative stress (H₂O₂). LC-MS/MS identifies degradation products (e.g., hydrolysis of the thioether bond) .
  • Stabilization Strategies : Formulate with cyclodextrins or PEGylation to protect the hydroxypropylthio moiety. Accelerated stability testing (40°C/75% RH) over 4 weeks predicts shelf life .

Q. How can its mechanism of action be elucidated in complex biological systems?

  • Methodological Answer :

  • Proteomics : Use SILAC labeling or TMT multiplexing to identify differentially expressed proteins in treated vs. untreated cells.
  • Chemical Proteomics : Employ photoaffinity probes or click chemistry to map target engagement .
  • Kinase Profiling : Screen against a panel of 400+ kinases (e.g., Eurofins KinaseProfiler) to assess off-target effects .

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